N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline
Description
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is a synthetic aniline derivative characterized by a 4-chlorobenzyl group attached to the nitrogen atom of an aniline ring, which is further substituted at the para position with a 2-cyclohexylethoxy chain. This compound is structurally tailored for applications in medicinal chemistry, particularly in the design of central nervous system (CNS) agents, where lipophilicity is critical for blood-brain barrier penetration .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c22-19-8-6-18(7-9-19)16-23-20-10-12-21(13-11-20)24-15-14-17-4-2-1-3-5-17/h6-13,17,23H,1-5,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHGFFBXFFLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline typically involves a multi-step process:
Formation of 4-Chlorobenzyl Chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.
Preparation of 4-(2-Cyclohexylethoxy)aniline: This intermediate can be synthesized by reacting aniline with 2-cyclohexylethanol in the presence of an acid catalyst.
Final Coupling Reaction: The final step involves the reaction of 4-chlorobenzyl chloride with 4-(2-cyclohexylethoxy)aniline in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline (): Structural Difference: The chlorine substituent is at the 2-position of the benzyl group instead of the 4-position. Electronic effects (inductive withdrawal) may also alter reactivity compared to the para isomer.
4-(2-Cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline ():
- Structural Difference: The 4-chlorobenzyl group is replaced with a 4-isopropylbenzyl group.
- Implications: The isopropyl group increases lipophilicity (logP) and steric bulk, which may enhance hydrophobic interactions but reduce solubility in aqueous media.
Variations in the Alkoxy Chain
4-Chloro-N-(4-propoxybenzyl)aniline ():
- Structural Difference: The 2-cyclohexylethoxy chain is replaced with a shorter propoxy group.
- Implications: Reduced lipophilicity (shorter chain) and absence of the cyclohexyl ring may decrease membrane permeability and bioavailability.
- N-{2-[2-(sec-Butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline (): Structural Difference: Incorporates a phenoxyethyl-sec-butyl side chain in addition to the cyclohexylethoxy group. Implications: Increased molecular weight and complexity may hinder pharmacokinetic properties (e.g., metabolic stability) but could offer unique binding modes in receptor-ligand interactions.
Substituent Position on the Aniline Ring
- 2-Chloro-N-(4-phenylcyclohexyl)aniline (): Structural Difference: Chlorine is at the 2-position of the aniline ring, and the substituent is a phenylcyclohexyl group.
Physicochemical and Structural Data
Biological Activity
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN. The structure includes:
- Chlorobenzyl group : Enhances the compound's lipophilicity and potential interaction with biological targets.
- Cyclohexylethoxy group : Contributes to the compound's hydrophobic characteristics, which can influence its bioavailability and interaction with cell membranes.
- Aniline moiety : Known for its role in various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which can affect drug metabolism and synthesis of hormones.
- Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways related to proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may have potential as an anticancer agent. Similar compounds have shown efficacy against various cancer cell lines, indicating a promising avenue for further investigation.
- Antimicrobial Activity : Initial findings suggest that this compound may possess antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline and cyclohexyl groups can significantly influence potency and selectivity.
Data Table: Biological Activities and Mechanisms
Case Studies
Several studies highlight the biological effects of related compounds, providing insights into potential applications:
- A study on similar compounds demonstrated their ability to inhibit specific cancer cell lines, suggesting a pathway for developing this compound as an anticancer agent.
- Another investigation focused on the antimicrobial properties of structurally related aniline derivatives, indicating a need for further exploration into this compound's efficacy against pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
